molecular formula C8H10BBrO4 B8137757 4-Bromo-2-(methoxymethoxy)phenylboronic acid

4-Bromo-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B8137757
M. Wt: 260.88 g/mol
InChI Key: ZDXAGEUOPIHIFR-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)phenylboronic acid is an organoboron compound that features a bromine atom, a methoxymethoxy group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethoxy)phenylboronic acid typically involves the bromination of 2-(methoxymethoxy)phenylboronic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Boronic esters or boranes.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(methoxymethoxy)phenylboronic acid is unique due to its combination of a bromine atom and a methoxymethoxy group, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for constructing complex molecules with specific functional groups.

Properties

IUPAC Name

[4-bromo-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXAGEUOPIHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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